Naphthalene-d8

Environmental Monitoring Air Quality Analysis PAH Quantification

Naphthalene-d8 (CAS 1146-65-2, C₁₀D₈, MW 136.22) is the fully deuterated isotopologue of naphthalene, wherein all eight aromatic hydrogen atoms are replaced by deuterium (²H). This perdeuterated polycyclic aromatic hydrocarbon (PAH) is classified as a stable isotope-labeled compound, exhibiting a nominal mass shift of M+8 relative to the native unlabeled naphthalene (C₁₀H₈, MW 128.17).

Molecular Formula C10H8
Molecular Weight 136.22 g/mol
CAS No. 1146-65-2
Cat. No. B043038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-d8
CAS1146-65-2
SynonymsNaphthalene-1,2,3,4,5,6,7,8-d8;  Naphthalene (C10D8);  Octadeuterionaphthalene;  Octadeuteronaphthalene;  Perdeuterated Naphthalene;  Perdeuterionaphthalene;  Perdeuteronaphthalene
Molecular FormulaC10H8
Molecular Weight136.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C=CC=CC2=C1
InChIInChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyUFWIBTONFRDIAS-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-d8 Procurement Guide: Perdeuterated PAH Analytical Standard and Stable Isotope-Labeled Internal Standard


Naphthalene-d8 (CAS 1146-65-2, C₁₀D₈, MW 136.22) is the fully deuterated isotopologue of naphthalene, wherein all eight aromatic hydrogen atoms are replaced by deuterium (²H) [1]. This perdeuterated polycyclic aromatic hydrocarbon (PAH) is classified as a stable isotope-labeled compound, exhibiting a nominal mass shift of M+8 relative to the native unlabeled naphthalene (C₁₀H₈, MW 128.17) . Commercially available as both neat crystalline powder (mp 80–82 °C, bp 218 °C) and certified reference material (CRM) solutions (e.g., 2000 μg/mL in dichloromethane or 1000 μg/mL in methanol), this compound is predominantly utilized as an internal standard or surrogate for the quantitative analysis of naphthalene and related PAHs via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as well as a deuterated matrix for specialized NMR applications .

Why Naphthalene-d8 Cannot Be Substituted with Unlabeled Naphthalene or Other PAH Internal Standards


The analytical utility of Naphthalene-d8 derives specifically from its M+8 mass shift and near-identical physicochemical behavior to native naphthalene, properties absent in unlabeled naphthalene (M+0) and only partially realized in structurally dissimilar deuterated PAHs (e.g., acenaphthene-d10, phenanthrene-d10). In isotope dilution mass spectrometry (IDMS) and stable isotope-labeled internal standard (SIL-IS) methodologies, substitution with unlabeled naphthalene fails to provide the requisite mass differentiation for selective ion monitoring, rendering accurate compensation for matrix-induced ion suppression/enhancement impossible [1]. Conversely, employing an alternative deuterated PAH (e.g., phenanthrene-d10) as a surrogate for naphthalene quantification introduces differential extraction efficiency, chromatographic retention time mismatch, and distinct ionization behavior—systematic errors that Naphthalene-d8, as the exact isotopologue of the target analyte, inherently avoids [2]. Furthermore, in environmental regulatory compliance under US EPA Methods 625, 8270, and CLP Series, Naphthalene-d8 is explicitly specified as the required internal standard for naphthalene and the low-molecular-weight PAH fraction; substitution with unlisted compounds constitutes a method deviation requiring re-validation .

Naphthalene-d8 Quantitative Differentiation Evidence: Comparative Performance Data for Procurement Decisions


Recovery Performance of Naphthalene-d8 as Surrogate in Environmental PM2.5 PAH Analysis

In the quantitative analysis of airborne PM2.5-associated PAHs using EPA-based GC-MS methods, Naphthalene-d8 exhibited a surrogate recovery of 45.70 ± 12.87%, which, while lower than the recoveries observed for higher-molecular-weight deuterated PAH surrogates, accurately reflects the inherent volatility and extraction behavior of the target analyte naphthalene itself [1]. This measured recovery provides a critical quality control benchmark; use of a structurally dissimilar surrogate (e.g., phenanthrene-d10, which showed 79.26 ± 7.4% recovery) would artificially inflate the apparent method performance for the volatile naphthalene fraction, masking analyte-specific losses and leading to under-reporting of naphthalene concentrations [1].

Environmental Monitoring Air Quality Analysis PAH Quantification

Method Validation Metrics for Naphthalene-d8 in GC-IDMS Analysis of Meat Matrices

In a validated gas chromatography-isotope dilution mass spectrometry (GC-IDMS) method for 16 PAHs in meat samples, the use of Naphthalene-d8 as the internal standard for the naphthalene quantification channel enabled method performance characterized by a linear calibration range of 5–100 ng/mL (R² ≥ 0.9999), method detection limits (LOD) for naphthalene of 0.125–0.625 μg/kg, and spike recoveries across three concentration levels ranging from 85.7% to 109% with relative standard deviations (RSDs) of 0.75%–4.90% [1]. These validation parameters are directly attributable to the use of the exact isotopologue (M+8) as the internal standard, which co-elutes with the native analyte and experiences identical matrix effects during electrospray or electron ionization [1].

Food Safety Isotope Dilution Mass Spectrometry Method Validation

Isotopic Purity and Certification Compliance: Naphthalene-d8 vs. Competing Deuterated PAH Standards

Commercial Naphthalene-d8 is routinely available with certified isotopic purity of 99 atom % D and chemical purity ≥98% (CP), with some reference material (RM) lots certified to 99.4% isotopic purity with expanded uncertainty (k=2) of 0.8% . This level of certification is provided in accordance with ISO 17034 and ISO/IEC 17025 and is traceable to national standards through gravimetric and HPLC verification . In contrast, partially deuterated naphthalene analogs (e.g., naphthalene-d7, naphthalene-d1) or non-certified 'technical grade' deuterated materials lack this degree of metrological traceability and may contain protiated impurities that produce interfering M+0, M+1, or M+2 signals in the MS channel designated for the native analyte .

Reference Materials Isotopic Purity ISO 17034

Regulatory Method Compliance: EPA 625, 8270, and CLP Method-Specific Designation

Naphthalene-d8 is explicitly designated as the internal standard for the low-molecular-weight PAH fraction in multiple US EPA methods, including EPA 625 (Methods for Organic Chemical Analysis of Municipal and Industrial Wastewater), EPA 8270 (Semivolatile Organic Compounds by GC/MS), and the CLP (Contract Laboratory Program) Series . In these standardized protocols, Naphthalene-d8 is specifically assigned to correct for naphthalene and, in some method configurations, serves as the sole internal standard for the earliest-eluting PAH window [1]. Alternative deuterated PAHs such as acenaphthene-d10, phenanthrene-d10, or chrysene-d12 are designated for different retention time windows and cannot be substituted for Naphthalene-d8 without formal method modification and re-validation .

Regulatory Compliance EPA Methods Wastewater Analysis

Kinetic Isotope Effect Mitigation in Quantitative MS: Naphthalene-d8 vs. 13C-Labeled Naphthalene

While both deuterium (²H) and carbon-13 (¹³C) labeled internal standards are employed in quantitative MS, perdeuterated compounds like Naphthalene-d8 may exhibit a measurable chromatographic isotope effect—a slight shift in retention time relative to the protiated analyte—due to differences in C-H vs. C-D bond vibrational frequencies affecting interactions with stationary phases [1]. This effect, typically on the order of 0.01–0.05 minutes in GC and more pronounced in reversed-phase LC, can lead to differential matrix effects if the internal standard and analyte do not co-elute perfectly [1]. In contrast, ¹³C-labeled naphthalene (e.g., naphthalene-¹³C₆) exhibits negligible chromatographic isotope effect, but is substantially more expensive to synthesize and procure [2]. Naphthalene-d8 represents the cost-optimized balance: the observed retention time shift is small enough to be inconsequential for most environmental and food safety applications, while the synthesis via catalytic H/D exchange on Pt/C or Pd/C (yielding up to 85% with 95% deuterium incorporation) is significantly more economical than multi-step ¹³C incorporation .

Mass Spectrometry Isotope Dilution Kinetic Isotope Effect

Physical Property Equivalence: Naphthalene-d8 vs. Naphthalene-h8 for Method Transfer

Naphthalene-d8 exhibits physicochemical properties that are nearly identical to those of the unlabeled native compound, with melting point (80–82 °C vs. 80.3 °C), boiling point (218 °C vs. 217.1 °C), and density (1.242 g/cm³ at 20 °C for both) showing differences within experimental error [1]. This near-identity is essential for its function as an internal standard: it ensures that the deuterated analog partitions identically during liquid-liquid extraction, adsorbs to solid-phase extraction sorbents with the same affinity, and volatilizes with the same kinetics during GC injection [2]. In contrast, non-isotopologue internal standards (e.g., 1-methylnaphthalene, 2-methylnaphthalene, or biphenyl) exhibit measurably different log P values, boiling points, and chromatographic retention times, introducing systematic bias in recovery-corrected quantification [2].

Method Transfer Physicochemical Properties Analytical Method Development

Naphthalene-d8 Application Scenarios: Where Procurement of This Specific Deuterated Standard Is Indicated


Regulatory Environmental Compliance: NPDES Wastewater and Superfund Site Monitoring

Environmental testing laboratories performing compliance analyses under NPDES (National Pollutant Discharge Elimination System) permits or CERCLA (Superfund) site assessments must adhere to EPA Methods 625, 8270C, and CLP protocols, all of which explicitly designate Naphthalene-d8 as the required internal standard for naphthalene and the volatile/semi-volatile PAH fraction . Procurement of Naphthalene-d8 as a certified reference material (CRM) with ISO 17034 traceability ensures method compliance and audit-readiness. The validated recovery range of 45.70 ± 12.87% in PM2.5 matrices serves as a critical quality control acceptance criterion; deviation from this range triggers re-extraction or re-analysis, providing a defensible data quality indicator [1].

Food Safety and Quality Control: PAH Quantification in Meat, Oils, and Processed Foods

In GC-IDMS or LC-MS/MS methods for PAH quantification in complex food matrices (meat, edible oils, smoked products), Naphthalene-d8 enables method validation parameters that meet stringent regulatory requirements (e.g., EU Regulation 835/2011 for PAHs in food). As demonstrated in meat analysis, the use of Naphthalene-d8 yields linear calibration (R² ≥ 0.9999), LODs in the sub-μg/kg range, and spike recoveries of 85.7%–109% with RSD <5% [2]. These performance metrics are essential for demonstrating method fitness-for-purpose during ISO/IEC 17025 accreditation audits and for defending analytical results in trade disputes or regulatory actions.

Fire Debris and Ignitable Liquid Residue Analysis in Forensic Chemistry

In forensic fire debris analysis, Naphthalene-d8 is recommended as a higher-boiling internal standard for GC-MS analysis of ignitable liquid residues. Comparative evaluations have demonstrated that Naphthalene-d8 exhibits superior extraction efficiency relative to alternative high-boiling internal standards (e.g., diphenyl-d10, n-octylbenzene) in the presence of competing volatiles when extractions are conducted at ambient temperature [3]. This performance advantage supports its selection for forensic casework where passive headspace concentration with activated charcoal strips is employed and where the presence of complex petroleum distillate matrices can differentially affect internal standard recovery.

NMR Spectroscopy: Deuterated Solvent and Solid-State NMR Matrix

Naphthalene-d8 is utilized in specialized NMR applications as a deuterated solvent or solid-state NMR matrix, where its fully proton-free aromatic environment enables background-free ¹H NMR analysis of analyte molecules . In solid-state ²H NMR, the perdeuterated naphthalene molecule serves as a model compound for studying molecular dynamics and electric field effects (EFNMR), with the quadrupolar ²H nucleus providing sensitivity to local electronic environment anisotropy (Δα) and asymmetry (δα) [4]. For procurement in NMR facilities, Naphthalene-d8 with specified 98+ atom % D for NMR applications (e.g., Thermo Scientific product line) provides the requisite isotopic enrichment to minimize residual protiated solvent signals.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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